![molecular formula C22H21FN4O B7709910 2-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709910.png)
2-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a complex organic molecule. It contains several functional groups, including a benzamide, a pyrazoloquinoline, and a fluoro group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazoloquinoline core, followed by the introduction of the isobutyl and methyl groups, and finally the attachment of the benzamide and fluoro groups .Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as NMR spectroscopy . The presence of different functional groups and the arrangement of atoms can be deduced from the NMR spectrum.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the benzamide group might undergo hydrolysis under acidic or basic conditions, while the fluoro group might be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, can be predicted based on its structure and can be confirmed through experimental analysis .Wirkmechanismus
Target of Action
The primary targets of 2-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways . The compound’s interaction with TRKs inhibits this process, thereby preventing the proliferation, differentiation, and survival of cells .
Biochemical Pathways
The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with cell proliferation, differentiation, and survival . By inhibiting TRKs, the compound disrupts these pathways, leading to a decrease in cell proliferation and survival .
Pharmacokinetics
The compound has excellent plasma stability with a half-life of more than 289.1 minutes . It also has low inhibitory activity to a panel of cytochrome P450 isoforms, except CYP2C9 . These properties impact the compound’s bioavailability, making it a potential candidate for further exploration .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of TRKs, disruption of biochemical pathways, and reduction in cell proliferation and survival . These effects make the compound a potential therapeutic agent for cancers associated with the overexpression and continuous activation of TRKs .
Vorteile Und Einschränkungen Für Laborexperimente
FLB-457 has several advantages for use in lab experiments, including its high potency and selectivity for the dopamine D2 receptor. However, this compound also has some limitations, including its relatively short half-life and the need for specialized equipment for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for research on FLB-457, including the development of more potent and selective compounds that target the dopamine D2 receptor. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of neurological disorders. Finally, there is a need for more research on the safety and toxicity of FLB-457, particularly in the context of long-term use.
Synthesemethoden
The synthesis of FLB-457 involves a multi-step process that includes the use of various reagents and solvents. The initial step involves the synthesis of 2-fluoro-3-nitrobenzoic acid, which is then reacted with 1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinoline to form the intermediate product. This intermediate product is then reacted with benzoyl chloride to form the final product, FLB-457.
Wissenschaftliche Forschungsanwendungen
FLB-457 has been used extensively in scientific research due to its potential applications in the field of neuroscience. This compound has been shown to modulate the activity of dopamine receptors in the brain, which has important implications for the treatment of various neurological disorders such as schizophrenia and Parkinson's disease.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-fluoro-N-[7-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O/c1-13(2)12-27-21-17(11-15-9-8-14(3)10-19(15)24-21)20(26-27)25-22(28)16-6-4-5-7-18(16)23/h4-11,13H,12H2,1-3H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIMXIXRBIWBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=NN3CC(C)C)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
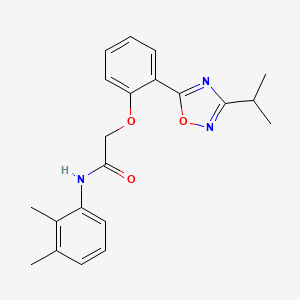
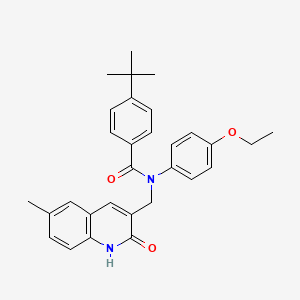

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7709857.png)
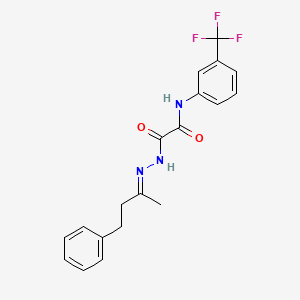


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7709876.png)
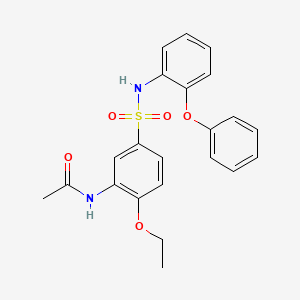
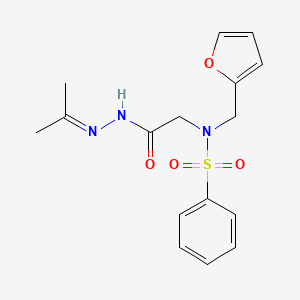
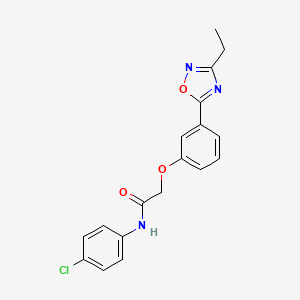
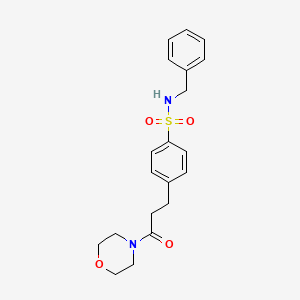

![ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate](/img/structure/B7709931.png)
